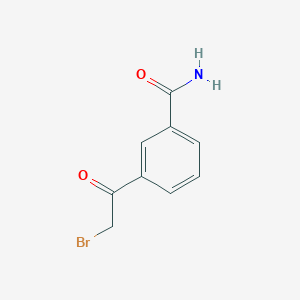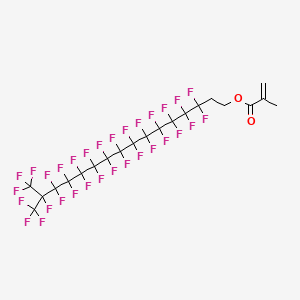
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate is a fluorinated methacrylate compound. It is characterized by its high fluorine content, which imparts unique properties such as low surface energy, high chemical resistance, and hydrophobicity. These properties make it valuable in various industrial applications, particularly in the creation of coatings and surface treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate typically involves the esterification of methacrylic acid with a fluorinated alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. Additionally, the scalability of the process is optimized to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, resulting in the formation of homopolymers or copolymers with other monomers.
Common Reagents and Conditions
The polymerization of this compound is typically initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out under inert conditions, often in the presence of a solvent like toluene or tetrahydrofuran (THF), at elevated temperatures.
Major Products Formed
The major products formed from the polymerization of this compound are fluorinated polymers with unique surface properties. These polymers exhibit excellent chemical resistance, low surface energy, and hydrophobicity, making them suitable for various applications, including coatings, adhesives, and sealants.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate has a wide range of scientific research applications:
Biology: The compound’s hydrophobic nature makes it useful in the development of biomaterials and surface coatings for medical devices, reducing biofouling and improving biocompatibility.
Medicine: It is explored for use in drug delivery systems, where its chemical resistance and low surface energy can enhance the stability and efficacy of pharmaceutical formulations.
Industry: The compound is employed in the production of high-performance coatings, adhesives, and sealants, offering superior chemical resistance and durability.
Mechanism of Action
The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate exerts its effects is primarily related to its fluorinated structure. The high fluorine content imparts unique properties such as low surface energy and high chemical resistance. These properties are attributed to the strong carbon-fluorine bonds and the shielding effect of the fluorine atoms, which protect the underlying carbon backbone from chemical attack.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: This compound is also a fluorinated acrylate with similar properties, used in the preparation of hybrid fluorous monolithic columns for nano-liquid chromatography and surface modification of multi-walled carbon nanotubes.
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine: Another fluorinated compound used in various applications, including surface treatments and coatings.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl methacrylate stands out due to its exceptionally high fluorine content, which provides superior chemical resistance and hydrophobicity compared to other fluorinated compounds. Its unique structure makes it particularly valuable in applications requiring extreme durability and low surface energy.
Properties
CAS No. |
94158-64-2 |
|---|---|
Molecular Formula |
C21H9F31O2 |
Molecular Weight |
882.2 g/mol |
IUPAC Name |
[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C21H9F31O2/c1-5(2)6(53)54-4-3-7(22,23)9(25,26)11(29,30)13(33,34)15(37,38)17(41,42)19(45,46)18(43,44)16(39,40)14(35,36)12(31,32)10(27,28)8(24,20(47,48)49)21(50,51)52/h1,3-4H2,2H3 |
InChI Key |
WSPGUHLVXPTGNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
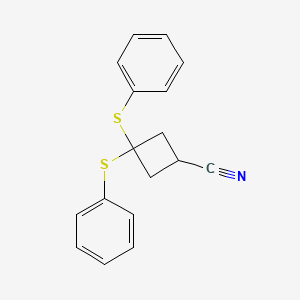
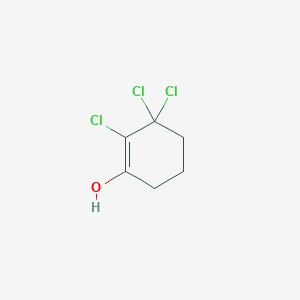

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)

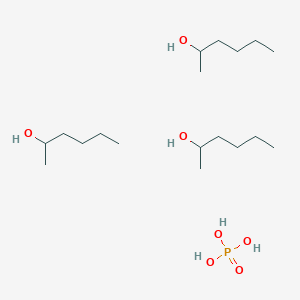
methanone](/img/structure/B14356844.png)
![N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14356850.png)

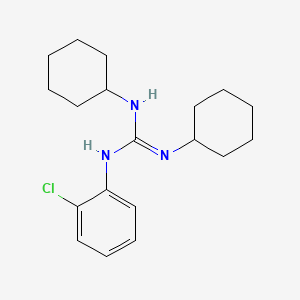
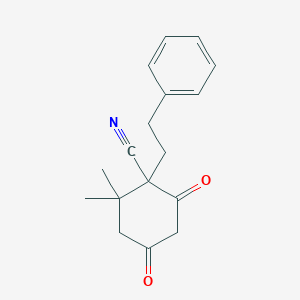
![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)
